molecular formula C16H20N4 B563904 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole CAS No. 1185162-28-0

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole

Cat. No.: B563904
CAS No.: 1185162-28-0
M. Wt: 268.364
InChI Key: QMVSXFKVXNGFAZ-UHFFFAOYSA-N
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Description

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-tert-butyl-3-phenyl-4-cyanopyrazole
  • 5-Amino-1-tert-butyl-3-(4-methylbenzyl)-4-cyanopyrazole
  • 5-Amino-1-tert-butyl-3-(2-methylbenzyl)-4-cyanopyrazole

Uniqueness

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and the 3-methylbenzyl moiety can enhance its stability and selectivity in various applications .

Properties

IUPAC Name

5-amino-1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-11-6-5-7-12(8-11)9-14-13(10-17)15(18)20(19-14)16(2,3)4/h5-8H,9,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVSXFKVXNGFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NN(C(=C2C#N)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652425
Record name 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185162-28-0
Record name 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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